Increased Lipophilicity (logP) Compared to Closest Analogs: A Quantified Advantage for Non-Polar Environments
The compound exhibits a computed XLogP3 value of 4.1, which is substantially higher than that of its direct analogs 5-phenylfuran-2-carbaldehyde (XLogP3 ~2.3) and 5-(4-fluorophenyl)furan-2-carbaldehyde (XLogP3 ~2.9) [1][2][3]. This increased lipophilicity is a direct consequence of the bulky, hydrophobic tert-butyl group. This property is critical for applications requiring membrane permeability or solubility in non-polar solvents [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 5-Phenylfuran-2-carbaldehyde: ~2.3; 5-(4-Fluorophenyl)furan-2-carbaldehyde: ~2.9 |
| Quantified Difference | Delta logP of +1.8 and +1.2, respectively. |
| Conditions | Computed XLogP3 (PubChem) vs. experimental/computed logP values from literature [2][3]. |
Why This Matters
For procurement in drug discovery programs, this 1.8 unit logP difference signifies a ~60-fold increase in partition coefficient (logD), profoundly impacting in vitro assay behavior and in vivo ADME predictions.
- [1] PubChem. (2026). 5-(4-Tert-butylphenyl)furan-2-carbaldehyde. Compound Summary CID 22566716. View Source
- [2] ChemBase.cn. (n.d.). 13803-39-9|5-Phenyl-2-furaldehyde. LogP data. View Source
- [3] Molbase.cn. (n.d.). 5-(4-fluorophenyl)furan-2-carbaldehyde. LogP data. View Source
